molecular formula C13H20ClNO3 B1461821 4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride CAS No. 59931-28-1

4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride

Cat. No. B1461821
Key on ui cas rn: 59931-28-1
M. Wt: 273.75 g/mol
InChI Key: SOEBUSCNBNZIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03947470

Procedure details

Hydrolysis of ethyl 4-(2-diethylaminoethoxy)benzoate hydrochloride with aqueous concentrated hydrochloric acid at 100° for two hours gives 4-(2-diethylaminoethoxy)benzoic acid hydrochloride, m.p. 166°-168°.
Name
ethyl 4-(2-diethylaminoethoxy)benzoate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:4]([CH2:19][CH3:20])[CH2:5][CH2:6][O:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=1)[CH3:3].Cl>>[ClH:1].[CH2:19]([N:4]([CH2:2][CH3:3])[CH2:5][CH2:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:17][CH:18]=1)[CH3:20] |f:0.1,3.4|

Inputs

Step One
Name
ethyl 4-(2-diethylaminoethoxy)benzoate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CCOC1=CC=C(C(=O)OCC)C=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N(CCOC1=CC=C(C(=O)O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.